molecular formula C17H18ClN3O2 B2748419 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one CAS No. 2380175-40-4

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one

Cat. No.: B2748419
CAS No.: 2380175-40-4
M. Wt: 331.8
InChI Key: CDOYUYVRPCZQFF-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety linked to a piperidine ring and a phenylethanone group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one involves several steps. One common synthetic route includes the following steps:

    Formation of the chloropyrimidine moiety: This can be achieved by reacting appropriate starting materials under specific conditions to introduce the chlorine atom into the pyrimidine ring.

    Attachment of the piperidine ring: The chloropyrimidine is then reacted with a piperidine derivative to form the piperidine ring.

    Linking the phenylethanone group: Finally, the piperidine derivative is coupled with a phenylethanone group through a suitable reaction, such as a nucleophilic substitution or condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: Condensation reactions can be used to link the compound with other molecules, forming larger and more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one can be compared with other similar compounds, such as:

    5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares a similar chloropyrimidine and piperidine structure but differs in the phenyl group and additional functional groups.

    1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one: This compound has a similar core structure but includes a trifluorobutanone group instead of a phenylethanone group.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-11-19-17(20-12-14)23-15-6-8-21(9-7-15)16(22)10-13-4-2-1-3-5-13/h1-5,11-12,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYUYVRPCZQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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